molecular formula C17H16OS B3053640 3-Tert-butyl-9h-thioxanthen-9-one CAS No. 5495-87-4

3-Tert-butyl-9h-thioxanthen-9-one

Cat. No.: B3053640
CAS No.: 5495-87-4
M. Wt: 268.4 g/mol
InChI Key: LFCIPFQOPWQEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-9h-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photophysical properties and are widely used in various applications, including photoinitiators for polymerization processes and as components in organic light-emitting diodes (OLEDs).

Scientific Research Applications

3-Tert-butyl-9h-thioxanthen-9-one has diverse applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of coatings, adhesives, and dental materials.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the manufacturing of OLEDs and other optoelectronic devices due to its favorable photophysical properties.

Future Directions

The future directions for “3-Tert-butyl-9h-thioxanthen-9-one” could involve its use in the development of efficient solution-processed TADF OLEDs . Additionally, the visible light-induced photocatalytic oxidation of benzylic bonds in similar compounds suggests potential applications in the preparation of interesting structural compounds such as xanthones, thioxanthones, and acridones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-9h-thioxanthen-9-one typically involves the introduction of a tert-butyl group to the thioxanthone core. One common method is the Friedel-Crafts alkylation reaction, where thioxanthone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-9h-thioxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce different substituents to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated thioxanthones.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-9h-thioxanthen-9-one involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound transitions to an excited state, which can then interact with other molecules to initiate polymerization or generate reactive oxygen species for therapeutic applications. The molecular targets and pathways involved depend on the specific application, such as initiating free radical polymerization or inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthone: The parent compound without the tert-butyl group.

    2-(4-(Diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide: A derivative used in OLEDs.

    9-([1,1’-biphenyl]-2-yl)-2,7-dibromo-9H-thioxanthen-9-ol: Another derivative with different substituents.

Uniqueness

3-Tert-butyl-9h-thioxanthen-9-one is unique due to the presence of the tert-butyl group, which enhances its solubility and stability. This modification also affects its photophysical properties, making it more suitable for specific applications such as photoinitiators and optoelectronic devices.

Properties

CAS No.

5495-87-4

Molecular Formula

C17H16OS

Molecular Weight

268.4 g/mol

IUPAC Name

2-tert-butylthioxanthen-9-one

InChI

InChI=1S/C17H16OS/c1-17(2,3)11-8-9-15-13(10-11)16(18)12-6-4-5-7-14(12)19-15/h4-10H,1-3H3

InChI Key

LFCIPFQOPWQEPF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

5495-87-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Tert-butyl-9h-thioxanthen-9-one
Reactant of Route 2
Reactant of Route 2
3-Tert-butyl-9h-thioxanthen-9-one
Reactant of Route 3
Reactant of Route 3
3-Tert-butyl-9h-thioxanthen-9-one
Reactant of Route 4
Reactant of Route 4
3-Tert-butyl-9h-thioxanthen-9-one
Reactant of Route 5
Reactant of Route 5
3-Tert-butyl-9h-thioxanthen-9-one
Reactant of Route 6
3-Tert-butyl-9h-thioxanthen-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.